4-(4-Ethylphenyl)-1,3-thiazol-2-amine

Descripción general

Descripción

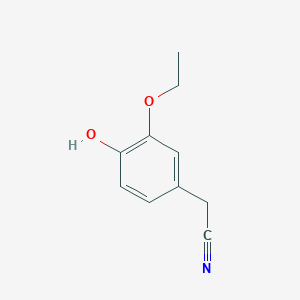

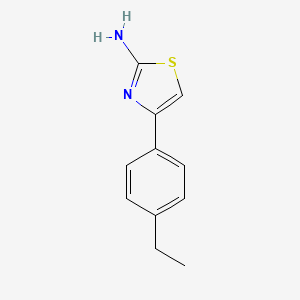

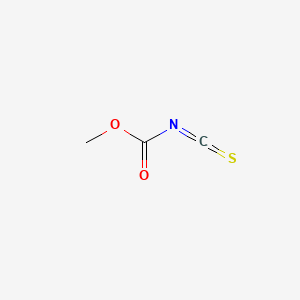

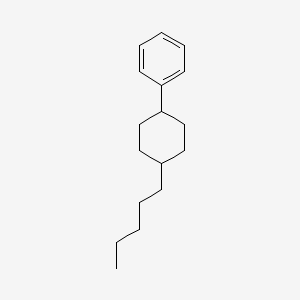

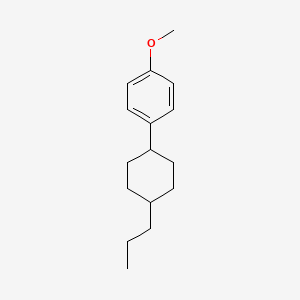

4-(4-Ethylphenyl)-1,3-thiazol-2-amine, also known as 4-EPT, is a compound that has been studied extensively in recent years due to its potential applications in scientific research and laboratory experiments. It is a heterocyclic amine that is composed of a nitrogen atom and two sulfur atoms, and is a derivative of the aromatic thiazole ring. 4-EPT has been found to have a number of biochemical and physiological effects, and is being investigated for its potential use in a variety of fields.

Aplicaciones Científicas De Investigación

Noncovalent Interactions and Crystallography

- Thiazole derivatives exhibit diverse noncovalent interactions that contribute to their structural stability and reactivity. A study focused on adamantane-1,3,4-thiadiazole hybrids demonstrated the significance of intra- and intermolecular interactions, highlighting their potential in crystal engineering and materials science (El-Emam et al., 2020).

Antimicrobial Activities

- Thiazole compounds have been explored for their antimicrobial properties. Research into the synthesis of thiazoles and their fused derivatives revealed compounds with significant in vitro antimicrobial activity against bacterial and fungal isolates (Wardkhan et al., 2008).

Anticancer Properties

- A variety of thiazole derivatives have shown promising anticancer activity. For example, arylazothiazoles and 1,3,4-thiadiazoles synthesized using a novel catalyst demonstrated significant activity against colon and liver carcinoma cell lines (Gomha et al., 2015).

Materials Science

- Thiazole derivatives have applications in materials science, such as in the synthesis of novel compounds with enhanced solid-state emission and mechano-chromic activity. This suggests their potential use in security inks and other material applications (Lu & Xia, 2016).

Enzyme Inhibition

- Studies on novel N-arylthiazole-2-amines and their effects on α-glucosidase and β-glucosidase inhibition revealed compounds with high inhibition percentages, highlighting the therapeutic potential of thiazole derivatives in treating diseases like diabetes (Babar et al., 2017).

Mecanismo De Acción

Target of Action

Related compounds such as 4-ethylphenol have been shown to modulate neurological health and function .

Mode of Action

It is suggested that similar compounds may enter the bloodstream, pass the blood-brain barrier, and affect microglial cells in the central nervous system, possibly affecting processes like neuroinflammation and microglial phagocytosis .

Biochemical Pathways

Related compounds such as 4-ethylphenol are produced through aromatic amino acid fermentation by a range of commensal bacteria, most notably bacteria from the clostridioides genus .

Pharmacokinetics

It is suggested that increased intestinal permeability, common in certain conditions, could potentially explain increased flux of similar compounds across the gut epithelium and the blood brain barrier . Kidney dysfunction, another complication observed in certain conditions, impacts clearance of similar compounds from circulation .

Result of Action

Evidence indicates that accumulation of related compounds in the brain of mice affects connectivity between subregions, particularly those linked to anxiety .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(4-Ethylphenyl)-1,3-thiazol-2-amine. For instance, chronic exposure to similar compounds, possibly in combination with other factors such as aberrant immune regulation and elevated concentrations of other metabolites, may produce a leaky gut .

Propiedades

IUPAC Name |

4-(4-ethylphenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-2-8-3-5-9(6-4-8)10-7-14-11(12)13-10/h3-7H,2H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFOGNLELPWXHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=CSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352699 | |

| Record name | 4-(4-ethylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethylphenyl)-1,3-thiazol-2-amine | |

CAS RN |

85112-35-2 | |

| Record name | 4-(4-ethylphenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,1'-Bicyclohexyl]-4-carboxylic acid, 4'-pentyl-, 4-fluorophenyl ester](/img/structure/B1584648.png)

![[4-(diethylcarbamothioylsulfanylmethyl)phenyl]methyl N,N-diethylcarbamodithioate](/img/structure/B1584659.png)